Cas no 52443-21-7 (Glucametacin)

Glucametacin structure
Glucametacin structure
Nome del prodotto:Glucametacin
Numero CAS:52443-21-7
MF:C25H27ClN2O8
MW:518.943486452103
CID:56235
PubChem ID:3033980

Glucametacin Proprietà chimiche e fisiche

Nomi e identificatori

    • Glucametacin
    • 2-[[2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetyl]amino]-2-deoxy-D-glucose
    • 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide
    • EINECS 257-923-9
    • Glucametacin [INN]
    • Glucametacina [INN-Spanish]
    • Glucametacine
    • Glucametacine [INN-French]
    • Glucametacinum [INN-Latin]
    • Glucometacin
    • Teoremac
    • UNII-N1EXE5EHAN
    • 2-(1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL)-N-((2R,3R,4S,5R)-3,4,5,6-TETRAHYDROXY-1-OXOHEXAN-2-YL)ACETAMIDE
    • 1-(p-Chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic acid monohydrate glucosamide
    • NS00032508
    • GLUCAMETACIN [WHO-DD]
    • N1EXE5EHAN
    • Glucametan
    • D-Glucose, 2-(((1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetyl)amino)-2-deoxy-
    • Glucametacina
    • DTXSID80200445
    • Glucametacinum
    • SCHEMBL24511
    • 2-(1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL)-N-((3R,4R,5S,6R)-2,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)TETRAHYDRO-2H-PYRAN-3-YL)ACETAMIDE
    • D-Glucose, 2-(((1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetyl)amino)-2-deoxy-, hydrate
    • 1-(p-Chlorbenzoyl)-5-methoxy-2-methylindol-3-essigsaeure-monohydrat-glucosamid [German]
    • CS-0040318
    • 2-(2-(1-(p-Chlorobenzoyl)-5-methoxy-2-methylindol-3-yl)acetamido)-2-deoxy-D-glucose
    • glucamethacin
    • HY-111392
    • 52443-21-7
    • GLUCAMETACIN [MI]
    • GLUCAMETACIN [MART.]
    • CHEMBL488914
    • 1-(p-Chlorbenzoyl)-5-methoxy-2-methylindol-3-essigsaeure-monohydrat-glucosamid
    • Inchi: InChI=1S/C25H27ClN2O8.H2O/c1-12-16(10-20(30)27-21-23(32)22(31)19(11-29)36-25(21)34)17-9-15(35-2)7-8-18(17)28(12)24(33)13-3-5-14(26)6-4-13;/h3-9,19,21-23,25,29,31-32,34H,10-11H2,1-2H3,(H,27,30);1H2/t19-,21-,22-,23-,25?;/m1./s1
    • Chiave InChI: OLHLAELYGAHCLF-IBFHGITASA-N
    • Sorrisi: OC[C@@H]1[C@@H](O)[C@H](O)[C@@H](NC(CC2=C(C)N(C(C3=CC=C(Cl)C=C3)=O)C3=C2C=C(C=C3)OC)=O)C(O)O1.O

Proprietà calcolate

  • Massa esatta: 536.15600
  • Massa monoisotopica: 518.146
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 36
  • Conta legami ruotabili: 10
  • Complessità: 764
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: niente
  • Carica superficiale: 0
  • Conta Tautomer: 4
  • Superficie polare topologica: 158A^2

Proprietà sperimentali

  • Densità: 1.44
  • Punto di ebollizione: 793.7°Cat760mmHg
  • Punto di infiammabilità: 433.8°C
  • Indice di rifrazione: 1.634
  • PSA: 159.71000
  • LogP: 1.08540
Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.